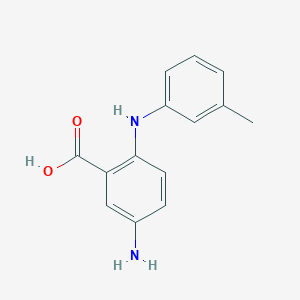
5-Amino-2-(3-methylanilino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(3-methylanilino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of an amino group and a methylanilino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(3-methylanilino)benzoic acid typically involves the nitration of m-toluic acid followed by reduction and subsequent chlorination. The process begins with the nitration of m-toluic acid using nitric acid to produce 2-nitro-3-toluic acid. This intermediate is then subjected to hydrogenation in the presence of a hydrogenation catalyst to yield 2-amino-3-methylbenzoic acid. Finally, chlorination is carried out using a chlorination reagent and benzoyl peroxide to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The scalability of the process makes it suitable for large-scale production, catering to the demands of various industries.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(3-methylanilino)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation catalysts such as palladium on carbon are used for reduction reactions.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amino derivatives.
Scientific Research Applications
5-Amino-2-(3-methylanilino)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-(3-methylanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the synthesis of prostaglandins by interfering with the activity of cyclooxygenase enzymes. This inhibition leads to reduced inflammation and pain, making it a potential candidate for the development of anti-inflammatory drugs .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-2-methylanilino)benzoic acid: Known for its anti-inflammatory properties.
2-(3-Methylanilino)benzoic acid: Shares structural similarities but differs in its functional groups.
Uniqueness
5-Amino-2-(3-methylanilino)benzoic acid is unique due to the presence of both amino and methylanilino groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications, setting it apart from similar compounds .
Properties
CAS No. |
765288-61-7 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
5-amino-2-(3-methylanilino)benzoic acid |
InChI |
InChI=1S/C14H14N2O2/c1-9-3-2-4-11(7-9)16-13-6-5-10(15)8-12(13)14(17)18/h2-8,16H,15H2,1H3,(H,17,18) |
InChI Key |
FFCNOZBSHCQDDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


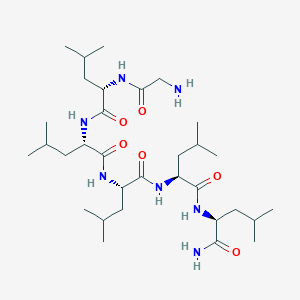
![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)
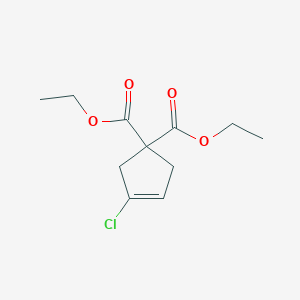
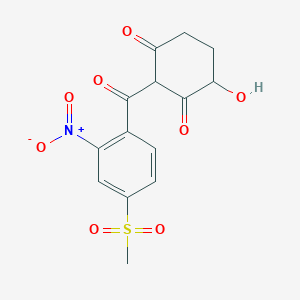
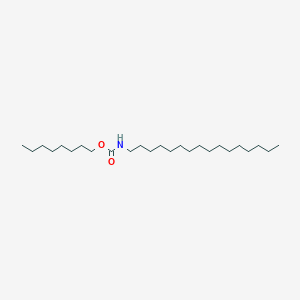
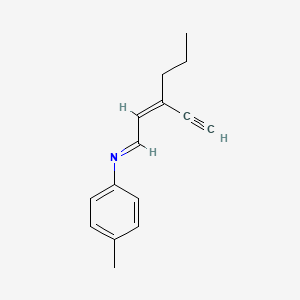
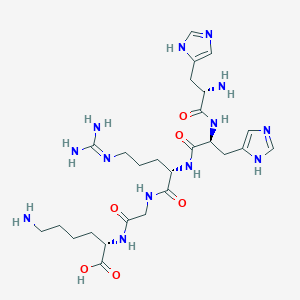
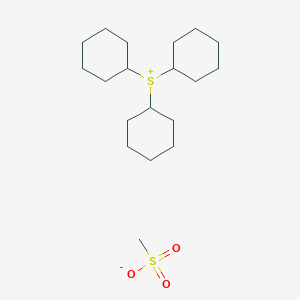
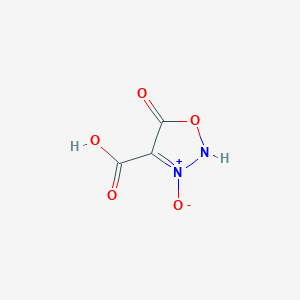

![2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole](/img/structure/B14233507.png)
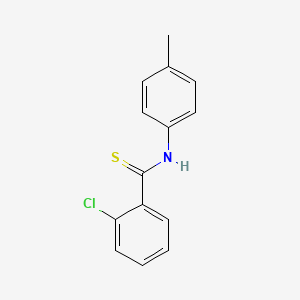
![1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B14233520.png)
